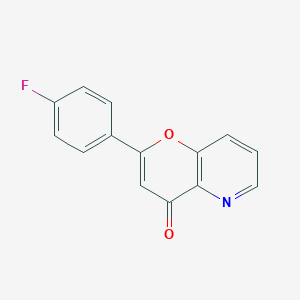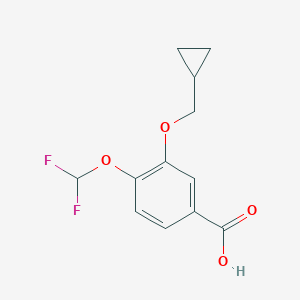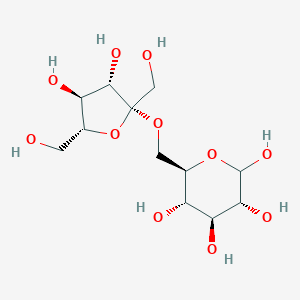
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- is a type of carbohydrate commonly known as sucrose. It is a disaccharide composed of glucose and fructose molecules linked together by a glycosidic bond. Sucrose is widely used in the food industry as a sweetener and preservative, but it also has important applications in scientific research.
Mecanismo De Acción
Sucrose is broken down in the body by the enzyme sucrase into its component glucose and fructose molecules. These molecules are then used as a source of energy for cells. Sucrose also plays a role in the regulation of blood sugar levels by stimulating the release of insulin.
Efectos Bioquímicos Y Fisiológicos
Sucrose has a number of biochemical and physiological effects on the body. It is a source of energy for cells and can help to regulate blood sugar levels. However, excessive consumption of sucrose has been linked to a range of health problems, including obesity, diabetes, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sucrose has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low molecular weight, making it easy to work with. However, sucrose can be difficult to dissolve in water, and its concentration can be affected by temperature and pH.
Direcciones Futuras
There are a number of future directions for research involving sucrose. One area of interest is the development of new methods for the preservation of cells and tissues using sucrose as a cryoprotectant. Another area of research is the development of new assays for measuring enzyme activity and protein concentration using sucrose as a substrate. Finally, there is ongoing research into the health effects of sucrose consumption and the development of new sweeteners with lower health risks.
Métodos De Síntesis
Sucrose can be synthesized through the process of photosynthesis by plants. It is also commonly extracted from sugar cane or sugar beets. In the laboratory, sucrose can be synthesized through the reaction of glucose and fructose in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Sucrose has a wide range of applications in scientific research. It is commonly used as a source of energy for cells in culture, as well as a cryoprotectant for the preservation of cells and tissues. Sucrose is also used in biochemical assays to measure enzyme activity and protein concentration.
Propiedades
Número CAS |
146276-11-1 |
|---|---|
Nombre del producto |
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- |
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-6-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-4-7(16)10(19)12(3-14,23-4)21-2-5-6(15)8(17)9(18)11(20)22-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11?,12-/m1/s1 |
Clave InChI |
VQVUTGNNCTVJST-AGPGFAMGSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Sinónimos |
eta-D-fructofuranosyl-(2-6)-beta-D-glucopyranoside fructo-(2-6)-gluco fructofuranosyl-(2-6)-glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



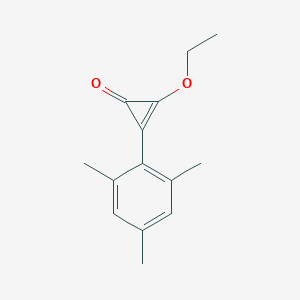

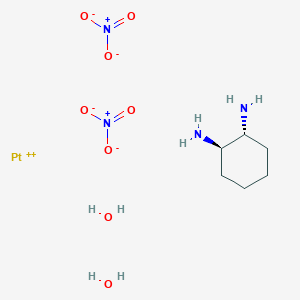
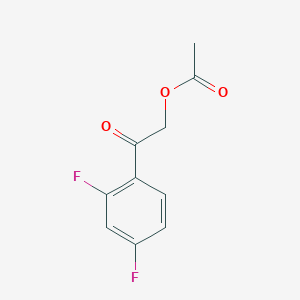
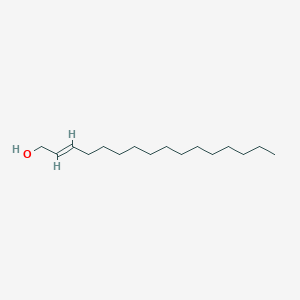
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)
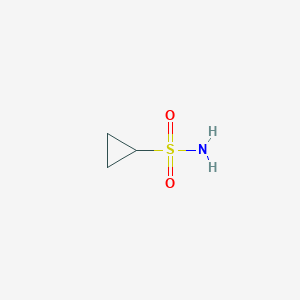
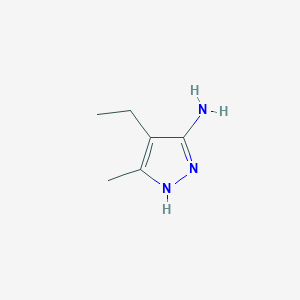
![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)
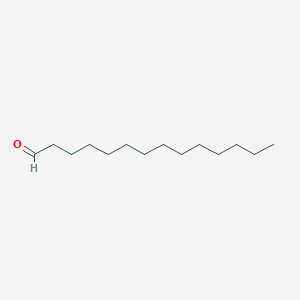
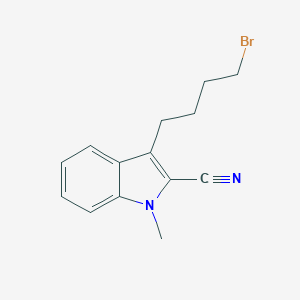
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
